Product packaging for 4-Bromo-2-(piperidin-4-yl)thiazole(Cat. No.:CAS No. 1159815-51-6)

4-Bromo-2-(piperidin-4-yl)thiazole

Cat. No.: B1502747
CAS No.: 1159815-51-6
M. Wt: 247.16 g/mol
InChI Key: ZBFMWLRBFKKZJC-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperidin-4-yl)thiazole is a valuable chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Its structure incorporates both a bromo-thiazole motif and a piperidine ring, which are known to be privileged pharmacophores in bioactive molecules. Research on closely related analogs demonstrates significant potential. For instance, the compound 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone has been identified as a potent inhibitor of Na+/K+-ATPase (NAK) and the Ras oncogene, exhibiting approximately 10 times greater in vitro growth inhibitory activity against human cancer cell lines, including gliomas, than the reference compound perillyl alcohol . The bromo-thiazole moiety serves as a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. Furthermore, the 2-(piperidin-4-yl)thiazole core is recognized as a key structural analogue in the synthesis of compounds mimicking the biological activity of natural products like tubulysins, which are potent antitumor agents . This makes this compound a critical intermediate for researchers exploring new antitumor agents that target microtubule function or key enzymatic pathways in oncology. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2S B1502747 4-Bromo-2-(piperidin-4-yl)thiazole CAS No. 1159815-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-piperidin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFMWLRBFKKZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671776
Record name 4-(4-Bromo-1,3-thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159815-51-6
Record name 4-(4-Bromo-2-thiazolyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159815-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1,3-thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Biological Activity Profiling of 4 Bromo 2 Piperidin 4 Yl Thiazole Derivatives

Antimicrobial Spectrum and Efficacy

Antiviral Potential

The thiazole (B1198619) nucleus is a constituent of various natural and synthetic compounds with established medicinal importance, including some with antiviral properties. who.int Research into new pyrazole (B372694) and thiazole derivatives has been conducted to assess their efficacy against a range of viruses. nih.gov While specific studies focusing exclusively on the antiviral activity of 4-bromo-2-(piperidin-4-yl)thiazole are not extensively detailed in the provided information, the broader class of thiazole derivatives has been investigated for such properties. For instance, certain N-acetyl 4,5-dihydropyrazole derivatives have shown activity against vaccinia virus. nih.gov Thiazole derivatives of thiosemicarbazone are also recognized as scaffolds for compounds with a wide range of pharmacological effects, including antiviral activity. researchgate.net This suggests a potential avenue for future research into the specific antiviral capabilities of this compound derivatives.

Analgesic and Anti-inflammatory Properties

Derivatives of 4-piperidone (B1582916), a precursor for the synthesis of the piperidinyl-thiazole scaffold, have been synthesized and evaluated for their ability to reduce pain in animal models. who.int A study involving novel thiazole derivatives of 4-piperidone demonstrated that many of the synthesized compounds exhibited a potential to alleviate pain, with some showing significant analgesic properties. who.intresearchgate.net The tail flick method was utilized to assess the analgesic effects, where an increase in the time it takes for an animal to flick its tail from a heat source indicates an analgesic response. who.int

The research revealed that all the tested thiazole derivatives displayed dose-dependent analgesic activity, ranging from mild to good. who.intresearchgate.net Notably, derivatives with chloro and nitro substitutions showed the most potent analgesic effects. who.intresearchgate.net This highlights the influence of different chemical groups attached to the thiazole ring on the compound's pain-relieving capabilities.

CompoundAnalgesic Activity (Tail Flick Method)Key Findings
Thiazole Derivatives of 4-PiperidoneDose-dependent mild to good activityMost tested compounds showed potential to reduce pain. who.intresearchgate.net
Chloro and Nitro Substituted Thiazole DerivativesHighest analgesic activitiesSpecific substitutions significantly enhance analgesic properties. who.intresearchgate.net

The thiazole scaffold is present in many medicinally important compounds that have demonstrated anti-inflammatory activities. who.int The anti-inflammatory effects of related compounds have been investigated through various models. For instance, a study on a thiosemicarbazone derivative, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC), which shares structural similarities, revealed its ability to act on the early mediators of inflammation. nih.gov

This was demonstrated in a carrageenan-induced paw edema model, where the compound significantly reduced swelling, particularly in the initial phase of the inflammatory response. nih.gov Further investigation using a compound 48/80-induced paw edema assay suggested that the anti-inflammatory action may be mediated through histamine (B1213489) pathways. nih.gov While this study was not on this compound itself, it provides valuable insights into the potential mechanisms by which related bromo-thiazole structures might modulate the inflammatory cascade.

Central Nervous System (CNS) Modulatory Activities

The piperidine (B6355638) ring is a key structural component in many bioactive molecules that act on the central nervous system, including antipsychotics and anesthetics. who.int The investigation of thiazole derivatives has extended to their effects on the CNS. While specific data on the CNS depressant or stimulant effects of this compound is limited in the provided search results, a related compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, has been shown to inhibit Na+/K+-ATPase activity in cancer cells, an enzyme also crucial for neuronal function. nih.gov This suggests that derivatives of 4-bromo-2-piperidinyl-thiazole could interact with key CNS targets, warranting further investigation into their potential depressant or stimulant properties.

Thiazolidinone derivatives, which contain a thiazole-related core structure, have been identified as a promising class of compounds for the development of new anticonvulsant drugs. zsmu.edu.ua Numerous studies have evaluated the anticonvulsant activity of various thiazole and thiazolidinone derivatives in preclinical seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. zsmu.edu.uanih.govresearchgate.netmdpi.com

In these studies, several derivatives have demonstrated significant protection against seizures. zsmu.edu.uanih.govresearchgate.netmdpi.com For example, certain 4-thiazolidinones bearing a sulfonamide group displayed promising anticonvulsant activity in both MES and scPTZ models. nih.gov Another study on new 5-substituted 2-imino-4-thiazolidinone derivatives also identified compounds with notable anticonvulsant effects in the PTZ test. researchgate.net The findings from these studies on structurally related compounds suggest that the this compound scaffold could be a valuable template for designing new anticonvulsant agents.

Compound ClassSeizure ModelObserved Activity
Sulfonamide derivatives of 4-thiazolidinonesMES and scPTZSignificant activity against both models. nih.gov
5-substituted 2-imino-4-thiazolidinone derivativesPTZ-induced seizuresNotable anticonvulsant effects. researchgate.net
Thiazolidinone derivativesMES and PTZSeveral compounds showed anticonvulsant effects. zsmu.edu.ua
Thiazole-bearing 4-thiazolidinonesMES and PTZExcellent anticonvulsant activity observed for some derivatives. mdpi.com

Immunosuppressant and Other Pharmacological Potentials

Biological Response Modification

The immune system is a complex network of cells and signaling molecules that defend the body against pathogens and abnormal cells. Biological response modifiers are substances that can alter the body's immune response, either by enhancing or suppressing it. While direct studies on the immunosuppressive or immunomodulatory effects of this compound are not extensively documented in publicly available research, the structural components of this molecule suggest a potential for such activities.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common scaffold in many pharmacologically active compounds, including those with immunomodulatory effects. For instance, certain piperidine derivatives have been investigated for their ability to modulate immune cell function.

Furthermore, research into structurally related heterocyclic systems provides a basis for inferring potential activity. A study on a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, which feature a piperazine (B1678402) ring (a six-membered ring with two nitrogen atoms) linked to a bicyclic heteroaromatic system, demonstrated significant immunosuppressive activity. nih.gov The most potent compound from this series exhibited an IC50 value of 66 nM in a Mixed Lymphocyte Reaction (MLR) assay, a standard in vitro method for assessing cell-mediated immunity. nih.gov This assay measures the proliferation of T-lymphocytes in response to stimulation by allogeneic cells. The potent activity of these piperazinyl derivatives suggests that the piperidine moiety in this compound could similarly contribute to interactions with biological targets involved in the immune response.

Another point of consideration is the activation of the 5-HT2A serotonin (B10506) receptor, which has been linked to immune suppression. wikipedia.org While many agonists of this receptor are tryptamine (B22526) or phenethylamine (B48288) derivatives, a diverse range of other chemical structures have also been identified as having this activity. wikipedia.org This highlights the possibility that novel heterocyclic compounds like this compound derivatives could potentially interact with such receptors, thereby influencing immune pathways. However, it is crucial to emphasize that without direct experimental evidence, the immunosuppressive potential of this compound remains speculative and warrants dedicated investigation.

Structure Activity Relationship Sar Elucidation for 4 Bromo 2 Piperidin 4 Yl Thiazole Analogues

Influence of Substituent Position and Electronic Properties on the Thiazole (B1198619) Ring

The thiazole ring is a key pharmacophore, and its substitution pattern significantly dictates the biological profile of the molecule. The nature and position of substituents can alter the compound's electronic environment, steric profile, and potential for intermolecular interactions.

Halogen atoms are frequently employed in drug design due to their ability to modulate lipophilicity, metabolic stability, and binding interactions. In the context of 2-(piperidin-4-yl)thiazole analogues, the type and position of the halogen on the thiazole ring are critical determinants of activity.

The presence of a bromine atom at the 4-position of the thiazole ring, as in the parent compound, is a common starting point for SAR studies. Bromine is a moderately lipophilic and electron-withdrawing group. Its size and polarizability can contribute to favorable van der Waals or halogen bonding interactions within a biological target.

Replacing bromine with chlorine, another electron-withdrawing halogen, can lead to subtle but significant changes in activity. Chlorine is smaller and more electronegative than bromine, which can alter the compound's electrostatic potential and binding orientation. In some series of heterocyclic compounds, a chloro-substitution has been shown to enhance antibacterial activities. researchgate.net For instance, studies on other thiazole-containing scaffolds have demonstrated that a p-bromophenyl substitution on the thiazole ring can increase antifungal and antituberculosis activities. nih.gov

Fluorine, being the most electronegative element, can form strong hydrogen bonds and significantly alter the acidity of nearby protons. Its small size means it is often well-tolerated sterically. Substitution with fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. While specific data on fluorine substitution at the 4-position of 2-(piperidin-4-yl)thiazole is limited, in broader studies of thiazole derivatives, fluorine substitution has been shown to increase activity against certain biological targets. mdpi.com

Halogen at Position 4Relative SizeElectronegativity (Pauling Scale)Potential Effects on Activity
Fluorine (F) Smallest3.98Can form strong hydrogen bonds, may enhance metabolic stability.
Chlorine (Cl) Intermediate3.16Moderately electron-withdrawing, can participate in halogen bonding.
Bromine (Br) Largest2.96Good balance of lipophilicity and electronic effects, potential for strong halogen bonds.

Table 1: Comparison of Halogen Properties and Their Potential Influence on the Activity of 2-(piperidin-4-yl)thiazole Analogues.

The electronic properties of substituents on the thiazole ring play a pivotal role in modulating the reactivity and intermolecular interactions of the entire molecule.

Electron-Withdrawing Groups (EWGs): Apart from halogens, other EWGs like nitro (-NO2) or cyano (-CN) groups can significantly impact activity. These groups decrease the electron density of the thiazole ring, potentially making it a better hydrogen bond acceptor and influencing its pKa. The presence of a strong electron-withdrawing group on a phenyl ring attached to a thiazole has been noted in some cases to lead to a dramatic loss of activity, suggesting a delicate electronic balance is required. science.gov In some instances, the presence of an electron-withdrawing group at the para position of an aromatic ring attached to a thiazole improves antibacterial activity. researchgate.net

Substituent TypeExample GroupsEffect on Thiazole RingPotential Pharmacological Consequences
Electron-Withdrawing -NO2, -CN, HalogensDecreases electron densityMay enhance hydrogen bond acceptor capability, can influence pKa.
Electron-Donating -OCH3, -CH3, -NH2Increases electron densityMay enhance pi-pi stacking, can alter polarity and solubility.

Table 2: Influence of Electron-Donating and Electron-Withdrawing Groups on the Thiazole Ring.

Modifications to the Piperidine (B6355638) Moiety and Their Pharmacological Consequences

The piperidine ring serves as a crucial linker and can significantly influence the compound's pharmacokinetic properties and its interaction with biological targets.

The nitrogen atom of the piperidine ring is a key site for modification. It can be unsubstituted (a secondary amine), which can act as a hydrogen bond donor and acceptor, or it can be substituted with various groups (a tertiary amine).

Modifications at other positions on the piperidine ring can also impact activity. The introduction of substituents can create new chiral centers, and the stereochemistry of these centers often plays a critical role in biological activity.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents and the nature of the N-substituent can lead to other conformations, such as a twist-boat. researchgate.netresearchgate.net The conformational preference of the piperidine ring is a critical factor in determining the spatial orientation of the thiazole moiety and any N-substituents, which in turn affects how the molecule fits into a binding site.

NMR studies on related piperidin-4-ones have shown that the ring generally prefers a chair conformation with bulky aryl groups in the equatorial position to minimize 1,3-diaxial interactions. researchgate.net The introduction of an N-nitroso group, an electron-withdrawing group, can force the piperidine ring into a twist-boat conformation. researchgate.net These conformational changes can have a profound impact on the molecule's biological activity by altering the relative positioning of key pharmacophoric features.

Role of Hybrid Systems and Fused Ring Structures

Creating hybrid molecules by combining the 4-bromo-2-(piperidin-4-yl)thiazole scaffold with other pharmacologically active moieties is a common strategy to enhance or broaden biological activity. The fusion of the thiazole or piperidine ring to other cyclic systems can also lead to novel compounds with distinct properties.

Incorporation of Additional Heterocycles (e.g., pyrazole (B372694), triazole, thiadiazole, benzothiazole)

General findings indicate that the introduction of heterocycles like pyrazole and triazole to thiazole derivatives can lead to a diverse range of biological activities. tandfonline.comnih.gov For instance, the hybridization of thiazole with pyrazole has been explored for various therapeutic targets. nih.gov Similarly, 1,2,4-triazole (B32235) rings have been noted for their metabolic stability and ability to form crucial interactions with biological targets. rsc.org

The fusion or linkage of thiadiazole and benzothiazole moieties to a thiazole core has also been investigated. mdpi.comanalis.com.my These additions can significantly alter the electronic and steric properties of the parent molecule, potentially leading to enhanced or novel biological activities. For example, benzothiazole-containing compounds have been studied for a range of applications. nih.gov

However, it is crucial to reiterate that a detailed SAR analysis describing the effects of these specific heterocycles when attached to the this compound backbone is not currently present in the accessible scientific literature.

Linker Chemistry and Spacing Effects

The nature and length of the linker connecting the core scaffold to other chemical moieties are critical determinants of biological activity. These linkers can influence the molecule's conformation, flexibility, and ability to interact with its target. For analogues of this compound, understanding the impact of linker chemistry is essential.

While direct studies on linker modifications for this specific compound are scarce, general principles from related thiazole derivatives can be considered. For instance, the type of atom or group used as a linker (e.g., ether, amine, amide) and the number of atoms in the linker chain can dramatically affect potency and selectivity. Altering the spacer length can optimize the orientation of functional groups to fit within a binding pocket.

Research on other substituted thiazoles has shown that even minor changes, such as the insertion of a single methylene (B1212753) group, can significantly impact biological outcomes. Without specific data for this compound analogues, any discussion on optimal linker chemistry remains speculative and underscores a significant area for future investigation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that are important for activity.

A search of the scientific literature did not yield any specific QSAR studies performed on a series of this compound analogues. However, QSAR models have been developed for broader classes of thiazole and piperidine derivatives. nih.govnih.govacs.org These studies typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build their models.

For instance, QSAR studies on 2-aminothiazole (B372263) derivatives have been conducted to elucidate the structural requirements for their activity. nih.gov Similarly, QSAR models for piperidine derivatives have been developed to predict their various biological effects. nih.gov The development of a robust QSAR model for this compound analogues would require a dataset of compounds with experimentally determined biological activities, which is not currently available. Such a study would be instrumental in guiding the design of new, more potent derivatives.

Mechanistic Investigations and Molecular Target Identification

Signaling Pathway Modulation

Drug Resistance Mechanisms and Reversal Strategies:Research on drug resistance mechanisms related to 4-Bromo-2-(piperidin-4-yl)thiazole has not been conducted.

Until dedicated research on this compound is conducted and published, a scientifically accurate article based on the provided outline cannot be generated.

Advanced Structural Characterization and Computational Modeling in the Study of 4 Bromo 2 Piperidin 4 Yl Thiazole

X-ray Crystallographic Analysis

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid state. This technique would yield a wealth of information about the structural features of 4-Bromo-2-(piperidin-4-yl)thiazole.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)98.5
Volume (ų)1200
Z4

The crystal structure would reveal the presence of any intramolecular hydrogen bonds, such as a potential interaction between the piperidine (B6355638) nitrogen's hydrogen atom and the thiazole (B1198619) nitrogen atom. More significantly, it would illuminate the network of intermolecular interactions that dictate the crystal packing. These can include classical hydrogen bonds (e.g., N-H···N) and weaker interactions like C-H···Br or C-H···π contacts. Furthermore, the potential for π-π stacking between the electron-rich thiazole rings of adjacent molecules could be assessed, which would influence the stability and properties of the crystal lattice.

Computational Chemistry and In Silico Approaches

Complementing experimental data, computational methods provide a dynamic and predictive perspective on the molecular properties of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of this compound, docking simulations would be employed to explore its potential binding modes within the active site of a biological target. These simulations would score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results would highlight key amino acid residues that are crucial for binding and could guide the rational design of more potent analogs. For example, the bromine atom could participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Table 2: Hypothetical Docking Simulation Results for this compound with a Kinase Target

Binding PoseDocking Score (kcal/mol)Key Interacting Residues
1-8.5Lys72, Glu91, Leu144
2-8.1Asp161, Phe162
3-7.9Val20, Met89

While X-ray crystallography provides a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. An MD simulation of this compound, either in a solvent or within a protein binding site, would reveal its conformational flexibility. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding pocket. The simulation would track the movements of all atoms over time, providing insights into the stability of different conformations and the transitions between them. This dynamic information is crucial for a more complete understanding of the molecule's interaction with its biological target and can help to refine the results obtained from molecular docking.

ADME-Tox Prediction and Virtual Screening Methodologies

In the contemporary drug discovery landscape, the early-stage evaluation of a compound's pharmacokinetic and toxicological profile is paramount to its successful development. For novel chemical entities such as this compound, in silico methodologies provide a rapid and cost-effective means to predict these properties and to identify potential biological targets. This section details the computational approaches used for ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and the virtual screening techniques that can be applied to elucidate the therapeutic potential of this specific thiazole derivative.

ADME-Tox Prediction

The prediction of ADME-Tox properties is a critical step in preclinical development, helping to filter out compounds that are likely to fail in later stages due to poor pharmacokinetics or toxicity. nih.govtandfonline.com A variety of computational models and software platforms are available to predict these characteristics for a given molecule like this compound. These tools leverage vast datasets of experimentally determined properties to build predictive models. nih.govnih.gov

Commonly used software for these predictions includes SwissADME, ADMET Predictor®, and pkCSM, among others. simulations-plus.comnih.govvls3d.com These platforms employ algorithms to calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. For instance, SwissADME is a free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. nih.gov Such tools are invaluable for assessing the drug-like potential of compounds before committing to costly and time-consuming synthesis and in vitro/in vivo testing. acdlabs.comspringernature.com

Key parameters typically evaluated in an in silico ADME-Tox assessment for a compound like this compound are summarized in the table below.

Parameter Category Specific Parameter Significance in Drug Discovery Commonly Used Software/Tools
Physicochemical Properties Molecular Weight (MW)Influences size and diffusion characteristics.SwissADME, ADMET Predictor®
LogP (Lipophilicity)Affects absorption, distribution, and metabolism.SwissADME (iLOGP), ACD/Percepta™
Aqueous Solubility (LogS)Crucial for absorption and formulation.SwissADME, ADMET Predictor®
pKaDetermines the ionization state at physiological pH, affecting absorption and distribution.ACD/Percepta™, ADMET Predictor®
Pharmacokinetics (ADME) Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut.pkCSM, ADMETlab 3.0
Blood-Brain Barrier (BBB) PermeabilityIndicates potential for central nervous system activity or toxicity.SwissADME, BBBper
Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.SwissADME, CypRules, GTransCYPs
Oral BioavailabilityEstimates the fraction of an orally administered dose that reaches systemic circulation.SwissADME (Bioavailability Radar)
Drug-Likeness Lipinski's Rule of FiveA set of rules to evaluate if a compound has properties that would make it a likely orally active drug.SwissADME, FAF-Drugs4
Medicinal Chemistry FriendlinessAlerts for the presence of reactive or problematic functional groups.SwissADME
Toxicity Prediction Ames MutagenicityPredicts the potential of a compound to be mutagenic.ProTox-II, ADMET Predictor®
HepatotoxicityEstimates the potential for liver damage.ProTox-II, ADMETlab 3.0
Cardiotoxicity (hERG Inhibition)Predicts the risk of adverse cardiac events.Pred-hERG, cardioToxCSM

While no specific ADME-Tox data for this compound is publicly available, studies on other thiazole derivatives have utilized these computational tools to guide drug design. acdlabs.comnih.gov These analyses help researchers to prioritize compounds with favorable predicted profiles for further experimental validation.

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. wikipedia.orgspringernature.com This process can be broadly categorized into structure-based and ligand-based approaches. mdpi.comresearchgate.net For a novel compound like this compound, both methods can be employed to hypothesize potential mechanisms of action and identify promising therapeutic targets.

Structure-Based Virtual Screening (SBVS)

SBVS relies on the three-dimensional structure of the target protein. mdpi.com Molecular docking is the most common SBVS method, which predicts the preferred orientation and binding affinity of a ligand when bound to a target. researchgate.netfrontiersin.org The process involves preparing the 3D structure of the target protein and the ligand, defining a binding site, and then using a scoring function to rank the different binding poses. ucsf.edufip.org

For a compound like this compound, a virtual screening campaign would involve docking it against a panel of known protein targets, particularly those implicated in diseases where thiazole-containing molecules have shown activity. Based on the literature for related compounds, potential targets could include various protein kinases, enzymes such as cyclooxygenases (COX), and receptors involved in cancer and inflammatory pathways. nih.gov

Ligand-Based Virtual Screening (LBVS)

When the 3D structure of a target is unknown, LBVS methods can be used. researchgate.net These techniques rely on the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling is a key LBVS approach. benthamscience.comnih.govyoutube.com A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific target. nih.govyoutube.com If a set of known active ligands for a particular target share structural similarities with this compound, a pharmacophore model can be built and used to screen for its potential activity against that target.

The table below outlines potential protein targets for this compound based on virtual screening studies of analogous thiazole-containing compounds.

Potential Protein Target Class Specific Example(s) Therapeutic Area Relevant Virtual Screening Approach
Protein Kinases Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR)OncologyMolecular Docking, Molecular Dynamics Simulations
Cyclooxygenase (COX) Enzymes COX-1, COX-2Inflammation, OncologyMolecular Docking, MM-GBSA Binding Affinity Calculation
Heat Shock Proteins Hsp90Oncology, Infectious DiseasesPharmacophore Modeling, Induced Fit Docking
Phosphoinositide 3-kinases (PI3K) PI3KαOncologyStructure-Based Virtual Screening, Molecular Docking

The integration of these in silico prediction and screening methodologies allows for a comprehensive early-stage evaluation of this compound. The findings from these computational studies are crucial for generating hypotheses about the compound's biological activity and for guiding its future experimental investigation and optimization as a potential therapeutic agent.

Conclusion and Future Research Perspectives on 4 Bromo 2 Piperidin 4 Yl Thiazole Derivatives

Summary of Key Discoveries and Biological Potentials

Research into 4-Bromo-2-(piperidin-4-yl)thiazole and its related derivatives has unveiled a promising scaffold with significant biological potential, primarily in the realm of oncology. A key discovery in this area is the identification of (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, which has demonstrated considerable in vitro growth inhibitory activity across a panel of human cancer cell lines, including glioma. nih.gov This compound was found to be approximately ten times more potent than perillyl alcohol, a compound known to benefit glioma patients. nih.gov

The mechanism of action for these potent thiazole (B1198619) derivatives is linked to the inhibition of crucial cellular targets. Specifically, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone has been shown to inhibit both the alpha-1 Na+/K+-ATPase (NAK) and Ras oncogene activity in cancer cells. nih.gov The NAK alpha-1 subunit is notably expressed in gliomas, melanomas, and non-small-cell lung cancers, making it a valuable therapeutic target. nih.gov Comparative studies with its chloro-analog revealed that while both compounds effectively inhibit NAK alpha-2 and alpha-3 subunits, the bromo-derivative is uniquely efficacious against the NAK alpha-1 subunit. nih.gov

Beyond direct anticancer activity, the broader thiazole-piperidine scaffold has been identified as a core component in the development of potent enzyme inhibitors. Derivatives incorporating a piperidinyl thiazole isoxazoline (B3343090) core have been synthesized and identified as highly potent, slowly reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a key enzyme in the metabolism of the endogenous cannabinoid anandamide, and its inhibition is a validated strategy for producing analgesia. nih.gov This discovery highlights the versatility of the thiazole-piperidine framework, extending its therapeutic potential to pain management. nih.gov The thiazole ring itself is a well-established pharmacophore present in over 18 FDA-approved drugs, recognized for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. fabad.org.trnih.gov

Table 1: In Vitro Growth Inhibitory Activity of Halogenated 2-(Piperidin-1-yl)thiazole Derivatives

Compound Halogen Substitution Key Biological Target(s) Notable Activity
(4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone Bromo at position 4 Na+/K+-ATPase (α1, α2, α3), Ras oncogene ~10x more potent than perillyl alcohol; inhibits NAK α1 subunit expressed in glioma cells. nih.gov

Challenges in Translating In Vitro Findings to In Vivo Efficacy

Despite promising in vitro results, the successful translation of this compound derivatives from laboratory models to effective in vivo therapies faces significant hurdles common to drug development. A primary challenge is achieving favorable pharmacokinetic properties. The bioavailability of novel compounds is often unknown, necessitating in vivo evaluation to determine how they are absorbed, distributed, metabolized, and excreted. nih.gov For instance, while FAAH inhibitors based on the thiazole-piperidine scaffold showed high potency in biochemical assays, their actual analgesic effect in animal models like the mouse tail-flick test was dependent on their unknown bioavailability. nih.gov

Furthermore, drug development efforts for thiazole derivatives consistently focus on modulation to improve bioavailability, enhance target selectivity, and reduce toxicity. fabad.org.tr The inherent complexity of the in vivo environment means that a potent compound in a cell culture may fail to reach its target in a living organism, be rapidly metabolized into inactive forms, or cause unforeseen off-target effects and toxicity. The cytostatic activities of potent thiazole derivatives observed through quantitative videomicroscopy in vitro must be replicated in complex biological systems, where factors like protein binding and tissue penetration play a critical role. nih.gov

Another challenge is ensuring that the compound's mechanism of action observed in vitro, such as the inhibition of a specific enzyme subunit like NAK alpha-1, translates to a therapeutic effect without unacceptable side effects. nih.gov The widespread presence of targets like Na+/K+-ATPase throughout the body requires a high degree of selectivity to avoid toxicity in healthy tissues. Overcoming these challenges requires extensive preclinical testing, including animal models of disease, to validate the efficacy and safety profile of these promising compounds before they can be considered for clinical development.

Strategic Directions for Lead Optimization and Rational Drug Design

The advancement of this compound derivatives toward clinical candidates hinges on strategic lead optimization and rational drug design. Structure-activity relationship (SAR) studies are pivotal in this process, guiding the modification of the molecular scaffold to enhance potency, selectivity, and drug-like properties. fabad.org.tr

One key strategy involves the systematic modification of the core structure. For the related piperidinyl thiazole FAAH inhibitors, a small library of candidates was created by incorporating different reactive groups such as ureas and carbamates to interact with the enzyme's active site. nih.gov This approach led to the discovery that aryl carbamates exhibited better binding affinity and enzyme inactivation potency compared to aryl ureas. nih.gov

Further optimization can be achieved by exploring substitutions on various parts of the molecule.

Aromatic Ring Substitution: In the FAAH inhibitor series, mono-substitution on the phenyl carbamate (B1207046) ring was generally well-tolerated. nih.gov However, certain substitutions, like a 2,6-dimethyl configuration, drastically decreased binding affinity, demonstrating the sensitivity of the binding pocket to steric hindrance. nih.gov

Heterocyclic Core Modification: The piperidine (B6355638) ring itself is a target for modification. Docking studies revealed that the piperidine ring interacts with key amino acid residues like PHE192. nih.gov In other drug discovery programs, replacing the piperidine ring with other heterocycles like morpholine (B109124) or thiomorpholine (B91149) has been a successful strategy to reduce pKa and logP, thereby improving CNS penetration and selectivity profiles. nih.gov

Bioisosteric Replacement: The bromine atom at the 4-position of the thiazole ring appears crucial for the selective activity of (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone against the NAK alpha-1 subunit. nih.gov Exploring other halogen substitutions or bioisosteres at this position could fine-tune activity and improve physicochemical properties.

Computational methods, such as docking studies, are instrumental in this process. They provide insights into how compounds bind to their targets, allowing for the rational design of new analogs with improved interactions. nih.gov For example, docking studies of FAAH inhibitors showed a near-covalent bond distance between the inhibitor's carbonyl group and the catalytic SER241 residue, supporting the likelihood of covalent enzyme modification and explaining their high potency. nih.gov

Table 2: Example of Structure-Activity Relationship (SAR) in Piperidinyl Thiazole Analogs (FAAH Inhibitors)

Series Substitution on Phenyl Ring Relative Binding Affinity Implication for Drug Design
Piperidine Aryl Carbamate Unsubstituted (1a) High (pM range) Establishes a potent baseline scaffold. nih.gov
Piperidine Aryl Carbamate 2,6-dimethyl (1k) Decreased by >4 orders of magnitude Indicates steric hindrance near this position is detrimental to activity. nih.gov
Piperidine Aryl Carbamate 2, 3, or 4-position mono-substitution Generally well-tolerated Suggests these positions are amenable to modification for tuning properties like solubility or metabolism. nih.gov

Emerging Applications and Therapeutic Opportunities for Thiazole-Piperidine Scaffolds

The thiazole-piperidine scaffold represents a "privileged structure" in medicinal chemistry, with current research pointing toward significant therapeutic opportunities in oncology and pain management. nih.govnih.gov However, the inherent biological versatility of the thiazole ring suggests that the applications for these derivatives could be much broader. nih.govresearchgate.net

Emerging therapeutic areas for thiazole derivatives in general include a wide array of treatments. They have been investigated for antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and antidiabetic properties. fabad.org.trnih.gov The development of novel this compound analogs could therefore be strategically directed toward these areas. For example, the anti-inflammatory potential could be explored, building on the discovery of FAAH inhibitors for analgesia, as inflammation and pain are often linked. nih.gov

The search for new anticancer agents is a particularly promising direction. Thiazole-containing compounds have been identified as inhibitors of various biological targets crucial for cancer cell survival, including cell cycle regulators and enzyme-linked receptors, often with low toxicity profiles. nih.gov The unique mechanism of the bromo-derivative against the NAK alpha-1 subunit could be leveraged to treat specific cancer types where this target is overexpressed. nih.gov

Furthermore, the field of fused heterocyclic systems offers another avenue for exploration. The annealing of a thiazole ring with other cycles, such as in thiopyrano[2,3-d]thiazoles, has been shown to yield compounds with anticancer, anti-inflammatory, and even antiparasitic activities. mdpi.com This suggests that creating more complex, rigid structures based on the this compound core could lead to novel agents with enhanced selectivity and new therapeutic applications. As researchers continue to synthesize and evaluate new derivatives, the full therapeutic potential of this versatile scaffold will continue to unfold. fabad.org.tr

Table of Mentioned Compounds

Compound Name
This compound
(4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone
(4-chloro-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone
Anandamide

Q & A

Q. Advanced

  • Cytotoxicity : Use sulforhodamine B (SRB) assays on cancer cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ determination against normal fibroblasts (WI-38) to assess selectivity .
  • Antimicrobial activity : Perform broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with minimum inhibitory concentration (MIC) thresholds ≤25 µg/mL indicating efficacy .
  • Mechanistic studies : Combine flow cytometry (apoptosis assays) and Western blotting to identify pathway modulation (e.g., caspase-3 activation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.